hexahydro-2H-furo[3,4-b][1,4]oxazine
Overview
Description
Hexahydro-2H-furo[3,4-b][1,4]oxazine is a heterocyclic organic compound that features a fused ring system consisting of a furan ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-furo[3,4-b][1,4]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a one-pot enantioselective construction method has been developed, which utilizes a combination of ruthenium and gold bimetallic catalysts to achieve asymmetric transfer hydrogenation and cyclization . Another method involves the use of visible light-promoted reactions to synthesize 1,3-oxazines, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxazine derivatives, while reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
Hexahydro-2H-furo[3,4-b][1,4]oxazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of hexahydro-2H-furo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application and the biological context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Hexahydro-2H-furo[3,4-b][1,4]oxazine can be compared with other similar compounds, such as:
Morpholine: A six-membered ring containing both oxygen and nitrogen atoms, similar to this compound, but with different chemical properties and applications.
Oxazolidine: Another heterocyclic compound with a five-membered ring containing oxygen and nitrogen, used in various chemical and pharmaceutical applications.
Tetrahydrofuran: A five-membered ring containing oxygen, used as a solvent and in the synthesis of other compounds.
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties compared to these similar compounds .
Properties
IUPAC Name |
3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6-4-8-3-5(6)7-1/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLYSKHAGRUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2COCC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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